1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane
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Overview
Description
1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Azepane Ring: The final step involves the cyclization of the intermediate compound to form the azepane ring. This can be achieved through a ring-closing metathesis reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in cellular pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can bind to these targets, inhibiting their activity and thereby modulating the biological processes they control.
Comparison with Similar Compounds
Similar Compounds
1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole: Lacks the azepane ring, making it less complex.
1-((4-bromophenyl)sulfonyl)azepane: Lacks the pyrazole ring, reducing its potential interactions.
1-((4-bromophenyl)sulfonyl)-1H-azepine: Similar structure but different ring system.
Uniqueness
1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane is unique due to the combination of its bromophenyl, sulfonyl, and pyrazole groups, along with the azepane ring
Properties
CAS No. |
959515-60-7 |
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Molecular Formula |
C17H22BrN3O4S2 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylazepane |
InChI |
InChI=1S/C17H22BrN3O4S2/c1-13-17(27(24,25)20-11-5-3-4-6-12-20)14(2)21(19-13)26(22,23)16-9-7-15(18)8-10-16/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
UJWXGWODXMLTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
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